4-硝基苯基-N-苄基氨基甲酸酯

货号 B051582

CAS 编号:

124068-97-9

分子量: 272.26 g/mol

InChI 键: OCAOEODBVXZHNZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

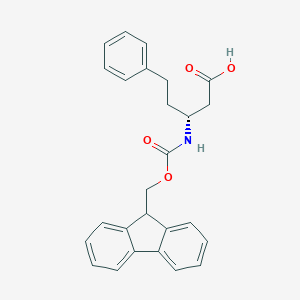

4-Nitro-phenyl-N-benzylcarbamate is a chemical compound that has been studied in various contexts due to its interesting chemical and physical properties. It is relevant in the field of organic chemistry and has applications in synthesis and material science.

Synthesis Analysis

- The synthesis of 4-Nitro-phenyl-N-benzylcarbamate involves several chemical reactions, including the carbonylation of nitrobenzene. Gasperini et al. (2003) discussed a palladium–phenanthroline catalyzed carbonylation reaction of nitrobenzene to methyl phenylcarbamate, which can be related to the synthesis of 4-Nitro-phenyl-N-benzylcarbamate (Gasperini, Ragaini, Cenini, & Gallo, 2003).

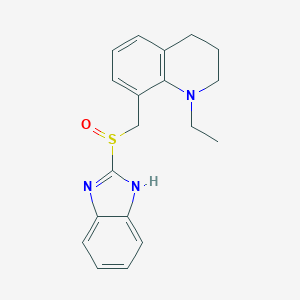

Molecular Structure Analysis

- The molecular structure of 4-Nitro-phenyl-N-benzylcarbamate and its derivatives has been analyzed using various techniques. Xu and Qu (2008) studied the structure of 4-Nitrophenyl methacrylate, which provides insights into the molecular configuration of similar compounds (Xu & Qu, 2008).

Chemical Reactions and Properties

- 4-Nitro-phenyl-N-benzylcarbamate undergoes various chemical reactions, including rearrangements and cyclization. Fitzgerald, Blakeley, and Zerner (1984) described the Smiles rearrangement of 4-nitrophenyl N-hydroxycarbamate, which is relevant to understanding the chemical behavior of 4-Nitro-phenyl-N-benzylcarbamate (Fitzgerald, Blakeley, & Zerner, 1984).

Physical Properties Analysis

- The physical properties of 4-Nitro-phenyl-N-benzylcarbamate, such as solubility, melting point, and crystal structure, can be inferred from related compounds. The crystal structure of similar nitrophenyl compounds has been analyzed by Saeed, Hussain, and Flörke (2008), providing an understanding of its physical characteristics (Saeed, Hussain, & Flörke, 2008).

Chemical Properties Analysis

- The chemical properties, including reactivity and stability, are crucial for understanding 4-Nitro-phenyl-N-benzylcarbamate. The studies on similar compounds by authors like Fife, Hutchins, and Wang (1975) can shed light on these aspects (Fife, Hutchins, & Wang, 1975).

科学研究应用

-

Catalytic Reduction

- Field : Nanotechnology

- Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .

- Method : Synthesis of various nanostructured materials and their use as a catalyst for reduction of nitrophenol in the presence of reducing agents .

- Results : Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .

-

Green Synthesis of Metal Nanoparticles

- Field : Microbiology

- Application : Microorganisms are used for the green synthesis of nanoparticles, which can be used for the reduction of metal ions .

- Method : Metal ions are initially trapped on the surface or interior of microbial cells before being converted to nanoparticles by enzymes .

- Results : The use of microorganisms for the synthesis of metallic nanoparticles is environmentally friendly .

安全和危害

属性

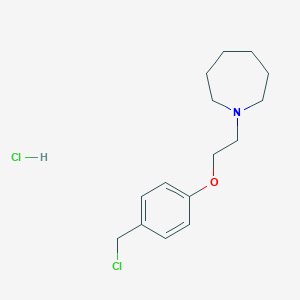

IUPAC Name |

(4-nitrophenyl) N-benzylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-14(15-10-11-4-2-1-3-5-11)20-13-8-6-12(7-9-13)16(18)19/h1-9H,10H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAOEODBVXZHNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80924694 |

Source

|

| Record name | 4-Nitrophenyl hydrogen benzylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-phenyl-N-benzylcarbamate | |

CAS RN |

124068-97-9 |

Source

|

| Record name | Carbamic acid, (phenylmethyl)-, 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124068979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl hydrogen benzylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

4-n-Pentanoyl-4-n'-heptanoyloxyazobenzene

120103-00-6

Chlorodiisopropyloctylsilane

117559-37-2

![3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole](/img/structure/B51507.png)

![Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-](/img/structure/B51521.png)

![4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol](/img/structure/B51524.png)